molecular formula C4BrClF3NS B6163056 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole CAS No. 1698909-22-6

4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole

Cat. No.: B6163056
CAS No.: 1698909-22-6
M. Wt: 266.47 g/mol
InChI Key: LVGAGBFVUWZSGN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound with the molecular formula C4BrClF3NS. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride

Comparison: Compared to similar compounds, 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1698909-22-6

Molecular Formula

C4BrClF3NS

Molecular Weight

266.47 g/mol

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)11-3(6)10-2

InChI Key

LVGAGBFVUWZSGN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)Cl)Br)C(F)(F)F

Purity

95

Origin of Product

United States

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